molecular formula C8H17N B13072479 2-(Pentan-3-yl)azetidine

2-(Pentan-3-yl)azetidine

Cat. No.: B13072479
M. Wt: 127.23 g/mol
InChI Key: PGRZJQHNICDLBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically requires photochemical conditions and can be challenging due to the inherent difficulties associated with this approach. recent advancements have improved the efficiency and scope of this method .

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines. Substitution reactions can produce a wide range of substituted azetidines.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different chemical properties.

    Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain and distinct reactivity.

Uniqueness

2-(Pentan-3-yl)azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-pentan-3-ylazetidine

InChI

InChI=1S/C8H17N/c1-3-7(4-2)8-5-6-9-8/h7-9H,3-6H2,1-2H3

InChI Key

PGRZJQHNICDLBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CCN1

Origin of Product

United States

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